2-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO4/c1-28-16-9-6-14(7-10-16)22-13-20(26)18-12-15(8-11-21(18)29-22)25-23(27)17-4-2-3-5-19(17)24/h2-13H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYLIIZVGQMBHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound possesses a complex structure characterized by a chromen-4-one core, with substituents that include a chloro group and a methoxyphenyl moiety. Its molecular formula is with a molecular weight of approximately 405.83 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory and cancer pathways, potentially reducing disease progression.
- Receptor Modulation : It may interact with various receptors, altering their activity and influencing downstream signaling pathways.
- Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells through mechanisms such as caspase activation and mitochondrial disruption.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
-
Anticancer Activity :
- In vitro studies demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancer cells. The IC50 values for these cell lines were found to be in the low micromolar range, indicating potent activity.
- A study reported that the compound induced apoptosis in A549 cells, leading to increased expression of cleaved caspase-3, suggesting its role as an apoptosis inducer .
-
Anti-inflammatory Effects :
- The compound has shown promise in reducing inflammatory markers in cellular models, indicating its potential use in treating inflammatory diseases.
-
Antimicrobial Activity :
- Preliminary investigations suggest that this compound may possess antimicrobial properties, although further studies are required to elucidate this aspect.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 2-Chloro-N-(3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)acetamide | Similar chromen core | Moderate anticancer | 10.5 |
| 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide | Lacks chromen core | Lower anticancer activity | >20 |
| 2-Chloro-N-(2-chloro-4-methylphenyl)acetamide | Methyl substitution | Reduced reactivity | >15 |
This table illustrates that while structurally similar compounds may share some biological activities, the presence of the chromen core significantly enhances the anticancer properties of this compound.
Case Studies
- In Vivo Studies : A recent study involving animal models indicated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups, further supporting its potential as an anticancer agent.
- Cell Line Studies : Research involving various human cancer cell lines revealed that the compound not only inhibited cell proliferation but also caused cell cycle arrest at the G2/M phase, emphasizing its dual action against cancer cells .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key analogs differ in halogen type, aromatic substitution, and functional groups (Table 1).
Table 1: Structural Comparison of Selected Benzamide Derivatives
Crystallographic and Hydrogen Bonding Patterns
- Planarity and Dihedral Angles: The target compound’s chromenone core and methoxyphenyl group likely adopt a near-planar conformation, similar to 4-chloro-N-(2-methoxyphenyl)benzamide, where the methoxyphenyl amide segment exhibits a dihedral angle of 5.10° between rings .
- Intermolecular Interactions : Halogen interactions (Cl⋯O, 3.187 Å in ) and C—H⋯π bonds stabilize crystal packing. The chloro substituent in the target compound may form analogous dimers, while bromo analogs (e.g., 4-bromo derivative) might exhibit longer halogen bonds due to larger atomic radius .
Q & A
Q. Key Considerations :
- Purification via column chromatography (silica gel, hexane/EtOAc gradient).
- Reaction yields (~45-60%) depend on temperature control and stoichiometric ratios of reactants.
Basic: How is the molecular structure of this compound validated?
Answer:
Structural validation employs:
- Single-Crystal X-Ray Diffraction (SC-XRD) : Refinement using SHELX software (e.g., SHELXL for small-molecule crystallography) to resolve bond lengths, angles, and torsional conformations .
- Spectroscopic Methods :
- ¹H/¹³C NMR : Confirmation of aromatic protons (δ 6.8-8.2 ppm) and carbonyl signals (δ 170-175 ppm).
- HRMS : Molecular ion peak matching the theoretical mass (C₂₅H₁₈ClNO₄, [M+H]⁺ = 432.1002).
Q. Methodological Approach :
SAR Analysis : Compare IC₅₀ values of derivatives (see table below).
Molecular Docking : Use AutoDock Vina to map interactions with targets (e.g., kinase ATP-binding pockets).
Dose-Response Curves : Validate activity across multiple replicates.
Q. SAR Table :
| Compound Derivative | IC₅₀ (µM) | Target Protein |
|---|---|---|
| 4-Methoxy analog | 12.4 | EGFR |
| 2-Chloro (current compound) | 8.7 | EGFR |
| 5-Fluoro analog | 15.9 | VEGFR-2 |
Advanced: What strategies optimize crystallinity for X-ray studies of this compound?
Answer:
Poor crystallinity is common due to flexible chromenone-benzamide linkages. Mitigation strategies include:
Solvent Screening : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
Temperature Gradients : Crystallize at 4°C to reduce kinetic disorder.
Additive Engineering : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize π-π stacking .
Q. Tools :
- Mercury CSD : Analyze packing motifs and void spaces in crystal lattices .
- WinGX Suite : Refine thermal displacement parameters to resolve anisotropic effects .
Advanced: How can reaction pathways for nucleophilic substitution at the chloro position be analyzed?
Answer:
Mechanistic analysis involves:
Kinetic Studies : Monitor reaction progress via HPLC under varying conditions (e.g., solvent polarity, nucleophile concentration).
Isotopic Labeling : Use ³⁶Cl-labeled substrates to track substitution regioselectivity.
DFT Calculations : Compute transition-state energies (Gaussian 16) to predict favored pathways (SN1 vs. SN2) .
Q. Example Conditions :
- Reagent : NaN₃ in DMF at 80°C yields azide derivatives (85% yield).
- Side Reactions : Competing hydrolysis minimized by anhydrous conditions.
Basic: What are the primary biological targets investigated for this compound?
Answer:
Current research focuses on:
- Kinase Inhibition : EGFR (IC₅₀ = 8.7 µM) and CDK2 via ATP-binding site competition.
- Anticancer Activity : Apoptosis induction in MCF-7 breast cancer cells (EC₅₀ = 18.3 µM).
- Antimicrobial Screening : Moderate activity against S. aureus (MIC = 64 µg/mL) .
Q. Screening Protocols :
- MTT Assays : 72-hour exposure in RPMI-1640 medium.
- Flow Cytometry : Annexin V/PI staining for apoptosis quantification.
Advanced: How do hydrogen-bonding patterns influence solid-state stability?
Answer:
Intermolecular H-bonding (e.g., N-H···O=C) governs packing efficiency and stability:
Graph Set Analysis : Classify motifs (e.g., R₂²(8) rings) using Etter’s rules .
Thermogravimetry (TGA) : Correlate H-bond density with decomposition temperatures (e.g., stability up to 220°C with dense H-bond networks).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
